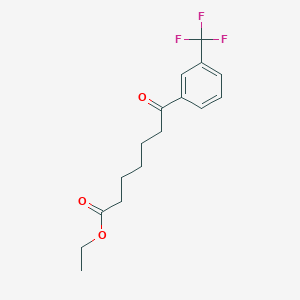

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate often involves multistep chemical reactions, including the formation of key intermediate structures. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized as a versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles, showcasing the utility of trifluoromethyl groups in synthetic chemistry (Honey et al., 2012). These methodologies highlight the complexity and innovation in synthesizing compounds with trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl group is crucial for understanding their chemical behavior and properties. X-ray diffraction studies have been used to determine the crystal and molecular structure of similar compounds, providing insights into their conformation and spatial arrangement (Kumar et al., 2016). Such studies are essential for predicting the reactivity and interactions of these molecules with other chemical species.

Chemical Reactions and Properties

Compounds with trifluoromethyl groups participate in various chemical reactions, demonstrating unique reactivity patterns due to the electron-withdrawing nature of the trifluoromethyl group. This group affects the electronic distribution in the molecule, influencing its reactivity in nucleophilic and electrophilic attacks. For example, the synthesis and reactions of ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates reveal the influence of substituents on the reactivity of compounds containing oxo and ethoxy groups (Tanaka et al., 1996).

Aplicaciones Científicas De Investigación

Ethylene Oxide Research Applications

- Macromolecular Adducts of Ethylene Oxide : Investigated the formation and persistence of 7-(2-hydroxyethyl)guanine in rats exposed to ethylene oxide, providing data for designing studies on molecular dosimetry of adducts (Walker et al., 1990) Mutation Research.

Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review

- Toxicological Review of ETBE : Explored the use of ETBE in gasoline, its environmental fate, metabolism, and toxicological profile, highlighting its relatively low acute toxicity and potential environmental impact (Mcgregor, 2007) Critical Reviews in Toxicology.

Microbial Degradation of Ethers

- Degradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol : Reviewed the biodegradability of fuel oxygenates like MTBE and TBA under various redox conditions, emphasizing the importance of site-specific conditions on their degradation rates (Schmidt et al., 2004) Journal of Contaminant Hydrology.

Propiedades

IUPAC Name |

ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICAXFIYDCACCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645735 |

Source

|

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122115-59-7 |

Source

|

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)